molecular formula C19H20N2O2S B5708745 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methoxyphenyl)acetamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B5708745
M. Wt: 340.4 g/mol
InChI Key: NUFKOAJLJBAJFA-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure with a cyclohepta[b]thiophene core, a cyano group, and a methoxyphenyl substituent. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the cyclohepta[b]thiophene core: This might involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the cyano group: This could be achieved through a nucleophilic substitution reaction using a cyanide source.

    Attachment of the methoxyphenyl group: This step might involve a Friedel-Crafts acylation reaction.

    Formation of the acetamide: This could be done by reacting the intermediate with an appropriate amine under amide formation conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions could be used to modify the cyano group or other functional groups.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activities such as anti-inflammatory or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as drugs targeting specific pathways or receptors.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or advanced composites, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methoxyphenyl)acetamide would depend on its specific biological target. Potential mechanisms could include:

    Binding to specific receptors: The compound might interact with proteins or enzymes, modulating their activity.

    Inhibition of specific pathways: It could inhibit key biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The unique combination of the cyclohepta[b]thiophene core, cyano group, and methoxyphenyl substituent in N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methoxyphenyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-23-16-9-6-5-7-13(16)11-18(22)21-19-15(12-20)14-8-3-2-4-10-17(14)24-19/h5-7,9H,2-4,8,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFKOAJLJBAJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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